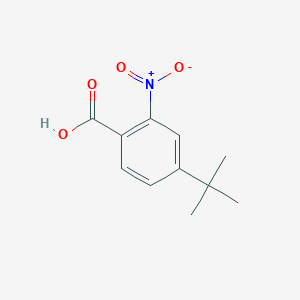

4-Tert-butyl-2-nitrobenzoic acid

Vue d'ensemble

Description

4-Tert-butyl-2-nitrobenzoic acid is an organic compound. It is a derivative of benzoic acid with a tert-butyl group at the 4th position and a nitro group at the 2nd position . It is used in various applications including as a modifier for alkyd resins, a polymerization regulator for polyesters, an additive in cutting oils, and a corrosion inhibitor .

Synthesis Analysis

The synthesis of 4-Tert-butyl-2-nitrobenzoic acid can be achieved through various methods. One such method involves the reaction of tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate . Another method involves the use of pyridine and potassium permanganate in water at 98°C for 3 hours .

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2-nitrobenzoic acid consists of a benzene ring with a tert-butyl group and a nitro group attached to it . The molecular formula is C11H14O2 and the average mass is 178.228 Da .

Chemical Reactions Analysis

The chemical reactions of 4-Tert-butyl-2-nitrobenzoic acid are influenced by the presence of the tert-butyl and nitro groups. These groups can affect the stability of the molecule and its reactivity with other substances . For instance, the tert-butyl group can be used as a probe for NMR studies of macromolecular complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Tert-butyl-2-nitrobenzoic acid are influenced by its molecular structure. It has a density of 1.1±0.1 g/cm3, a boiling point of 283.3±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Applications De Recherche Scientifique

NMR Studies of Macromolecular Complexes

The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . In this application, tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate . This strategy was used to analyze presynaptic complexes involved in neurotransmitter release .

Synthesis of N-Nitrosamines

Tert-butyl nitrite (TBN), which can be derived from 4-Tert-butyl-2-nitrobenzoic acid, has been used for the synthesis of N-nitroso compounds from secondary amines under solvent-free conditions . This method has a broad substrate scope, requires no metal or acid, and allows for easy isolation procedure and excellent yields .

Impact on Soil Microbial Communities

Benzoic acid, which can be derived from 4-Tert-butyl-2-nitrobenzoic acid, has been studied for its impact on the composition and structure of soil microbial communities . This research is important for understanding how these compounds influence the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .

Safety And Hazards

Orientations Futures

The future directions for the use of 4-Tert-butyl-2-nitrobenzoic acid could involve further exploration of its potential applications in various fields. For instance, its use as a probe for NMR studies of macromolecular complexes suggests potential applications in biochemical research . Additionally, its role as a modifier for alkyd resins and a polymerization regulator for polyesters suggests potential industrial applications .

Propriétés

IUPAC Name |

4-tert-butyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-8(10(13)14)9(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADEHDXGNQZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292749 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2-nitrobenzoic acid | |

CAS RN |

103797-19-9 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

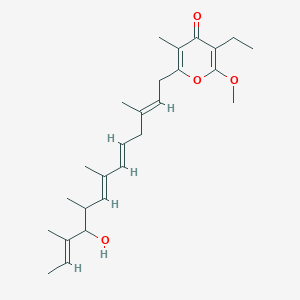

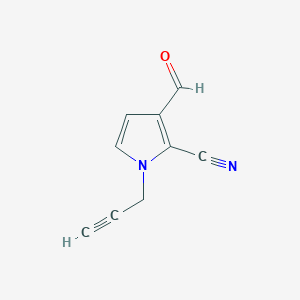

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)